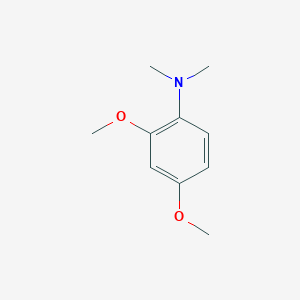
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Vue d'ensemble
Description
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis-, also known as bis(4-hydroxyacetophenone), is a chemical compound with the molecular formula C10H10O3. It is characterized by the presence of two ethanone groups attached to a 4-hydroxy-1,3-phenylene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- can be synthesized through several methods. One common synthetic route involves the acetylation of resorcinol in the presence of zinc chloride. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity. The industrial process may also include purification steps such as recrystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- has diverse applications in scientific research:
Chemistry: It is used in the synthesis of Schiff base ligands, which are important intermediates in the preparation of catalysts and coordination polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- involves its interaction with various molecular targets. The hydroxyl and ethanone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to chelate metal ions also plays a role in its biological and catalytic activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Ethanone, 1,1’-(1,4-phenylene)bis-: Another structural isomer with different positioning of the ethanone groups.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a second ethanone group, leading to distinct chemical behavior.
Uniqueness
Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis- is unique due to the presence of both hydroxyl and ethanone groups, which confer specific reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
1-(3-acetyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-10(13)9(5-8)7(2)12/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLKAFZCJLZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356965 | |
| Record name | Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-16-4 | |
| Record name | Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(4-BROMOPHENYL)METHYL]-CYCLOPROPANECARBOXYLIC ACID](/img/structure/B3050920.png)


